molecular formula C12H8BrFO B6152955 1-bromo-2-fluoro-4-phenoxybenzene CAS No. 1138557-58-0

1-bromo-2-fluoro-4-phenoxybenzene

Cat. No. B6152955
CAS RN: 1138557-58-0
M. Wt: 267.1
InChI Key:
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Description

1-Bromo-2-fluoro-4-phenoxybenzene, also known as BFP, is a chemical compound that is widely used in scientific research. It is a white crystalline solid with a molecular weight of 270.01 g/mol and a melting point of 114-115°C. BFP is a member of the bromofluorophenoxybenzene family, which is a group of compounds that have similar properties and reactivities. BFP is used in a variety of applications such as organic synthesis, chromatography, and spectroscopy.

Mechanism of Action

1-bromo-2-fluoro-4-phenoxybenzene is a bromofluorophenoxybenzene, which means it can react with other molecules and form covalent bonds. This allows it to interact with proteins and other molecules within cells, which can lead to changes in their structure and function. 1-bromo-2-fluoro-4-phenoxybenzene can also interact with enzymes, which can lead to changes in their activity.
Biochemical and Physiological Effects
1-bromo-2-fluoro-4-phenoxybenzene has been shown to have a variety of biochemical and physiological effects on cells and organisms. It has been shown to inhibit the growth of cancer cells, inhibit the activity of certain enzymes, and induce apoptosis in some cell types. It has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

1-bromo-2-fluoro-4-phenoxybenzene has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and its reactivity makes it useful for a variety of applications. It is also non-toxic and can be used in a wide range of temperatures and pH levels. However, 1-bromo-2-fluoro-4-phenoxybenzene can be difficult to purify and can be unstable in certain conditions.

Future Directions

The potential applications of 1-bromo-2-fluoro-4-phenoxybenzene are far-reaching and are constantly being explored. Future research may focus on the use of 1-bromo-2-fluoro-4-phenoxybenzene as a drug delivery system, as a fluorescent label for cell imaging, or as a reagent in organic synthesis. It may also be used to study the structure and function of proteins, or to study the mechanism of action of drugs. Additionally, 1-bromo-2-fluoro-4-phenoxybenzene may be used to study the effects of environmental pollutants on cells and organisms.

Synthesis Methods

1-bromo-2-fluoro-4-phenoxybenzene can be synthesized using a two-step synthesis process. The first step involves the reaction of bromofluorobenzene with phenol in the presence of a base such as sodium hydroxide. This reaction produces 1-bromo-2-fluoro-4-phenoxybenzene and sodium bromide as a by-product. The second step involves the purification of the 1-bromo-2-fluoro-4-phenoxybenzene by recrystallization from ethanol or acetone.

Scientific Research Applications

1-bromo-2-fluoro-4-phenoxybenzene is widely used in scientific research due to its unique properties. It is used as a reagent in chromatography, spectroscopy, and organic synthesis. It is also used as a catalyst in organic reactions, as a solvent in electrochemistry, and as a fluorescent dye in fluorescence microscopy. 1-bromo-2-fluoro-4-phenoxybenzene has also been used to study the structure and function of proteins, as well as to study the mechanism of action of drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-bromo-2-fluoro-4-phenoxybenzene involves the bromination and fluorination of 4-phenoxybenzene.", "Starting Materials": [ "4-phenoxybenzene", "Bromine", "Hydrogen peroxide", "Hydrofluoric acid", "Sodium fluoride" ], "Reaction": [ "Step 1: Bromination of 4-phenoxybenzene using bromine and hydrogen peroxide in acetic acid to yield 1-bromo-4-phenoxybenzene.", "Step 2: Fluorination of 1-bromo-4-phenoxybenzene using hydrofluoric acid and sodium fluoride to yield 1-bromo-2-fluoro-4-phenoxybenzene." ] }

CAS RN

1138557-58-0

Product Name

1-bromo-2-fluoro-4-phenoxybenzene

Molecular Formula

C12H8BrFO

Molecular Weight

267.1

Purity

95

Origin of Product

United States

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